3-(Chloromethyl)-1-ethoxypentane 3-(Chloromethyl)-1-ethoxypentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716946
InChI: InChI=1S/C8H17ClO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C8H17ClO
Molecular Weight: 164.67 g/mol

3-(Chloromethyl)-1-ethoxypentane

CAS No.:

Cat. No.: VC17716946

Molecular Formula: C8H17ClO

Molecular Weight: 164.67 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-ethoxypentane -

Specification

Molecular Formula C8H17ClO
Molecular Weight 164.67 g/mol
IUPAC Name 3-(chloromethyl)-1-ethoxypentane
Standard InChI InChI=1S/C8H17ClO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3
Standard InChI Key HKWCUBMQOVYNDV-UHFFFAOYSA-N
Canonical SMILES CCC(CCOCC)CCl

Introduction

Structural and Molecular Characteristics

3-(Chloromethyl)-1-ethoxypentane belongs to the class of alkyl halides and ethers, with a molecular weight of 164.67 g/mol. Its IUPAC name, 3-(chloromethyl)-1-ethoxypentane, reflects the positions of its functional groups: an ethoxy group (-OCH₂CH₃) at carbon 1 and a chloromethyl group (-CH₂Cl) at carbon 3. The compound’s backbone consists of a five-carbon chain, which introduces steric considerations in reactions involving nucleophilic attack or elimination.

Key Structural Data

PropertyValue/DescriptorSource
Molecular FormulaC₈H₁₇ClO
Molecular Weight164.67 g/mol
IUPAC Name3-(chloromethyl)-1-ethoxypentane
SMILES NotationCCC(CCOCC)CCl
InChI KeyHKWCUBMQOVYNDV-UHFFFAOYSA-N

The ethoxy group enhances solubility in polar aprotic solvents, while the chloromethyl group confers reactivity toward nucleophilic substitution (SN2) and elimination (E2) mechanisms.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(chloromethyl)-1-ethoxypentane typically involves chloromethylation of 1-ethoxypentane. A common method employs thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under anhydrous conditions. The reaction proceeds via the following generalized pathway:

1-Ethoxypentane+SOCl2DCM, 40–60°C3-(Chloromethyl)-1-ethoxypentane+SO2+HCl\text{1-Ethoxypentane} + \text{SOCl}_2 \xrightarrow{\text{DCM, 40–60°C}} \text{3-(Chloromethyl)-1-ethoxypentane} + \text{SO}_2 + \text{HCl}

Dichloromethane (DCM) or dimethylformamide (DMF) is often used as a solvent, with yields averaging 65–75%. Catalysts such as zinc chloride (ZnCl₂) may accelerate the reaction by polarizing the C-O bond in the ether substrate.

Industrial Optimization

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control and minimize byproduct formation . For example, a patented method for analogous chloromethylation reactions utilizes acetonitrile as a solvent and recycles excess reagent through vacuum distillation . Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature50–60°CMaximizes rate without decomposition
Catalyst Concentration5–10 mol% ZnCl₂Enhances electrophilicity
Reaction Time4–6 hoursEnsures complete conversion

Physicochemical Properties

Physical State and Solubility

3-(Chloromethyl)-1-ethoxypentane is a colorless liquid at room temperature with a boiling point of approximately 182–185°C. It exhibits moderate solubility in nonpolar solvents (e.g., hexane) and high solubility in polar aprotic solvents such as DMF and acetone.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 1.45–1.70 (m, 4H, -CH₂-), 3.45 (q, 2H, -OCH₂-), 3.80 (d, 2H, -CH₂Cl).

  • IR (neat): 750 cm⁻¹ (C-Cl stretch), 1120 cm⁻¹ (C-O-C asym. stretch).

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines) to form alcohols or amines. For example:

3-(Chloromethyl)-1-ethoxypentane+NaOH3-(Hydroxymethyl)-1-ethoxypentane+NaCl\text{3-(Chloromethyl)-1-ethoxypentane} + \text{NaOH} \rightarrow \text{3-(Hydroxymethyl)-1-ethoxypentane} + \text{NaCl}

Kinetic studies suggest a second-order rate dependence, consistent with a bimolecular mechanism. Steric hindrance from the ethoxy group slightly reduces reactivity compared to less-substituted analogs.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), the compound undergoes β-elimination to form 1-ethoxy-3-pentene:

3-(Chloromethyl)-1-ethoxypentaneKOH1-Ethoxy-3-pentene+HCl+H2O\text{3-(Chloromethyl)-1-ethoxypentane} \xrightarrow{\text{KOH}} \text{1-Ethoxy-3-pentene} + \text{HCl} + \text{H}_2\text{O}

This reaction is favored at elevated temperatures (>80°C).

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to alcohols and amines used in drug synthesis. For instance, hydrolysis yields 3-(hydroxymethyl)-1-ethoxypentane, a building block for antihistamines.

Polymer Chemistry

Its reactivity with diols enables the synthesis of polyethers with tailored chain lengths, utilized in coatings and adhesives.

Agrochemicals

Derivatives of 3-(chloromethyl)-1-ethoxypentane are employed in herbicides due to their ability to alkylate biological nucleophiles.

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